Boc-Met-Gly-OSu

Descripción general

Descripción

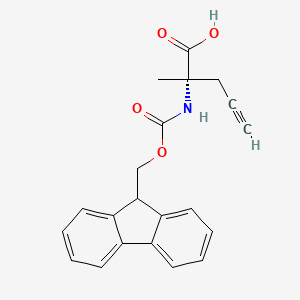

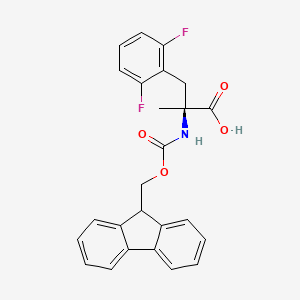

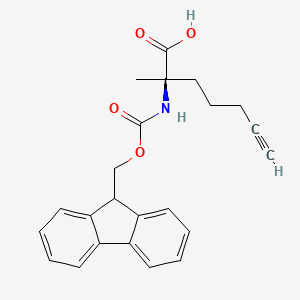

Boc-Met-Gly-OSu is a synthetic peptide that has been developed to be used in laboratory experiments. It is a short peptide composed of four amino acids: Boc-methionine, glycine, and O-sulfonate. This peptide has been found to be useful in a variety of applications, including protein engineering, protein-peptide interactions, and drug delivery. It has also been used in the study of protein folding, protein-protein interactions, and enzyme-substrate interactions.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Structure Characterization : Boc-Met-Gly-OSu is used in peptide synthesis. For instance, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH involved using Boc-protected amino acids, demonstrating the importance of Boc-Met-Gly-OSu in peptide chain elongation and protection strategies (Zhao Yi-nan & Melanie Key, 2013).

Proteomic Studies : In proteomics, Boc-Met-Gly-OSu is utilized for labeling peptides before quantitative analysis. For example, in the TAG-TMTpro approach, Boc-Ala-OSu and Boc-Gly-OSu were used to triple the quantitative capacity of TMTpro labeling, enhancing the high-throughput capabilities of proteomic studies (Zhanghua Wu, Yi Shen, & Xumin Zhang, 2022).

Study of Bioactive Compounds : Boc-Met-Gly-OSu is also crucial in the synthesis of bioactive compounds. A study on the synthesis and bioactivity of chemotactic tetrapeptides used Boc-protected amino acids to explore their biological activity as agonists and antagonists in immune response (G. Lucente, C. Giordano, A. Sansone, D. Torino, & S. Spisani, 2009).

Enzymatic Degradation Studies : In studies of enzymatic degradation, Boc-Met-Gly-OSu analogs are used as substrates to investigate metabolic pathways. For example, the metabolism of Boc-CCK27-33 was studied using synaptic plasma membranes, revealing specific enzymatic cleavages and insights into the role of various proteases (C. Durieux, B. Charpentier, D. Pélaprat, & B. Roques, 1986).

Agricultural Research : In agriculture, studies have utilized Boc-Met-Gly-OSu related compounds to examine the effects of certain treatments on crops. A study on the effect of glyphosate-boron application on soybean used Gly (glyphosate) to investigate changes in seed composition and nitrogen metabolism (N. Bellaloui, H. Abbas, A. Gillen, & C. Abel, 2009).

Nanopatterning and Material Science : Boc-Met-Gly-OSu and related compounds are also used in material sciences, such as in the creation of protein nanopatterns. Poly(Boc-aminooxy tetra(ethylene glycol) methacrylate) was synthesized and patterned onto silicon wafers for the conjugation of proteins, demonstrating the utility of Boc-protected compounds in advanced material fabrication (K. Christman, R. Broyer, E. Schopf, C. Kolodziej, Y. Chen, & H. Maynard, 2011).

Propiedades

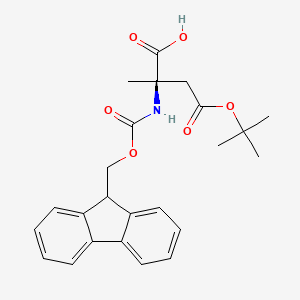

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHANOSBXQUTAT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126922 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13820400 | |

CAS RN |

23446-04-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23446-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.